molecular formula C11H20ClNO4S B1378896 Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate CAS No. 1196151-52-6

Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate

Cat. No.: B1378896
CAS No.: 1196151-52-6
M. Wt: 297.8 g/mol
InChI Key: AYOXDBOOFYZYJD-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1196151-52-6 . It has a molecular weight of 297.8 and its IUPAC name is tert-butyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-9(5-7-13)8-18(12,15)16/h9H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The elemental analysis shows that it contains 40.84 to 43.81% Carbon . Its melting point ranges from 82°C to 87°C .

Scientific Research Applications

Synthesis of Key Intermediates

  • Intermediate for Vandetanib : One study details the synthesis of a key intermediate, closely related to the compound , for Vandetanib, a medication used in cancer treatment. This intermediate was synthesized through a process involving acylation, sulfonation, and substitution, with a total yield of 20.2% (Min Wang et al., 2015).

  • Synthesis for Crizotinib : Another study synthesizes an important intermediate for Crizotinib, an anti-cancer drug, through a series of steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The process confirmed the structures through MS and 1 HNMR, achieving a total yield of 49.9% (D. Kong et al., 2016).

Structural and Synthetic Studies

  • Stereochemistry and Structural Analysis : Research has focused on understanding the stereochemistry of derivatives, revealing insights into the structural characteristics and synthesis pathways of piperidine derivatives, providing a foundation for further chemical and pharmaceutical applications (A. I. Moskalenko & V. Boev, 2014).

  • Synthesis of 4-Chloropiperidine Hydrochloride : A study highlighted the synthesis of 4-chloropiperidine hydrochloride, starting from piperidin-4-one hydrochloride, through reduction and n-carbonylation, leading to the production of tert-butyl-4-hydroxypiperdine-1-carboxylate with a yield of 65%, followed by synthesis with sulfoxyl chloride (Zhang Guan-you, 2010).

Anticorrosive Application

  • Anticorrosive Behaviour Study : The anticorrosive properties of a novel compound derived from tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate were explored for carbon steel in corrosive environments. This research demonstrated significant inhibition efficiency, providing a basis for the development of new corrosion inhibitors (B. Praveen et al., 2021).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-9(5-7-13)8-18(12,15)16/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOXDBOOFYZYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158671
Record name 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-52-6
Record name 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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